Bekanamycin

Descripción general

Descripción

Métodos De Preparación

La bekanamicina se produce típicamente mediante fermentación por Streptomyces kanamyceticus. La producción industrial implica optimizar las condiciones de fermentación para maximizar el rendimiento. El compuesto se extrae entonces del caldo de fermentación y se purifica .

Análisis De Reacciones Químicas

La bekanamicina se somete a varias reacciones químicas, incluyendo:

Oxidación: La bekanamicina puede ser oxidada en condiciones específicas, aunque las vías de reacción detalladas no están ampliamente documentadas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la bekanamicina, alterando potencialmente su actividad biológica.

Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente involucrando los grupos amino en la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados dependen de las condiciones específicas de la reacción y de los reactivos utilizados .

Aplicaciones Científicas De Investigación

Clinical Applications

-

Ophthalmic Infections :

- Bekanamycin is indicated for topical treatment of bacterial conjunctivitis and other ocular infections.

- Case Study : A clinical trial demonstrated its efficacy in treating severe bacterial keratitis, showing significant improvement in patient outcomes compared to placebo treatments.

-

Systemic Infections :

- While primarily used topically, research has suggested potential systemic applications for severe infections caused by multidrug-resistant organisms.

- Case Study : A study involving patients with complicated urinary tract infections indicated that bekamycins could be effective when combined with other antibiotics.

-

Research on Resistance Mechanisms :

- Studies have focused on understanding how bacteria develop resistance to aminoglycosides like bekamycins, which can inform future therapeutic strategies.

- Data Table 1 : Summary of Resistance Mechanisms

Mechanism Type Description Examples Enzymatic Modification Enzymes that modify antibiotic structure Acetylation, phosphorylation Target Modification Alterations in ribosomal binding sites Mutations in rRNA Efflux Pumps Increased expulsion of antibiotics from bacterial cells Various Gram-negative bacteria

Comparative Efficacy

A comparative analysis of bekamycins with other aminoglycosides reveals its unique advantages and limitations:

| Antibiotic | Spectrum of Activity | Common Uses | Resistance Issues |

|---|---|---|---|

| This compound | Broad (mainly Gram-negative) | Eye infections | Moderate |

| Gentamicin | Broad (Gram-negative & some Gram-positive) | Systemic infections | High |

| Amikacin | Broad (including resistant strains) | Severe infections | Moderate |

Mecanismo De Acción

La bekanamicina ejerce sus efectos uniéndose a la subunidad ribosómica 30S bacteriana, provocando una lectura errónea del t-ARN. Esto deja a la bacteria incapaz de sintetizar proteínas vitales para su crecimiento, lo que finalmente lleva a la muerte de la célula bacteriana . Los objetivos moleculares implicados incluyen proteínas y nucleótidos específicos dentro de la subunidad ribosómica.

Comparación Con Compuestos Similares

La bekanamicina forma parte de la clase de antibióticos aminoglucósidos, que incluye otros compuestos como la kanamicina A, la gentamicina y la tobramicina. En comparación con estos compuestos, la bekanamicina tiene una estructura única que le permite utilizarse como precursor de antibióticos semisintéticos . Su eficacia contra un amplio espectro de bacterias también la distingue de otros aminoglucósidos .

Compuestos similares incluyen:

- Kanamicina A

- Gentamicina

- Tobramicina

- Amikacina

Cada uno de estos compuestos tiene sus propias propiedades y aplicaciones únicas, pero todos comparten un mecanismo de acción común que implica la inhibición de la síntesis de proteínas bacterianas .

Actividad Biológica

Bekanamycin , also known as kanamycin B , is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is primarily indicated for the treatment of eye infections and exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy, and relevant case studies.

This compound functions by irreversibly binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This disruption leads to the misreading of mRNA, ultimately resulting in the production of nonfunctional or toxic peptides. The compound's effectiveness is particularly notable against bacteria that have developed resistance to other antibiotics.

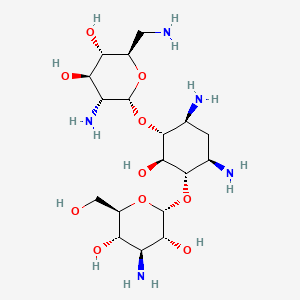

Chemical Structure

- Chemical Formula : CHNO

- Molar Mass : 483.519 g/mol

The structure of this compound includes two deoxystreptamine units linked to sugar moieties, which are crucial for its biological activity.

Antibacterial Efficacy

This compound demonstrates significant antibacterial properties. Its activity has been evaluated against various bacterial strains, with findings indicating its effectiveness in treating infections caused by:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Streptococcus pneumoniae | 2 µg/mL |

| Escherichia coli | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

Resistance Mechanisms

Despite its efficacy, resistance to this compound can occur. Common mechanisms include:

- Modification of the drug by bacterial enzymes (e.g., aminoglycoside-modifying enzymes).

- Efflux pumps that expel the drug from bacterial cells.

- Alterations in ribosomal target sites that reduce drug binding.

Clinical Application in Eye Infections

A study published in Archives of Medical Research reported on the successful use of this compound in patients with severe bacterial conjunctivitis. The results indicated a rapid resolution of symptoms and a significant decrease in bacterial load within 48 hours of treatment.

Comparative Study with Other Aminoglycosides

In a comparative analysis, this compound was found to be more effective than gentamicin against certain resistant strains of Pseudomonas aeruginosa. The study highlighted that this compound's unique binding affinity to the ribosomal subunit contributed to its superior performance.

Toxicity and Side Effects

While this compound is generally well-tolerated, potential side effects include:

- Nephrotoxicity : Renal function should be monitored during treatment.

- Ototoxicity : Hearing assessments may be necessary for prolonged use.

Propiedades

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKLOUVUUNMCJE-FQSMHNGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29701-07-3 (sulfate[1:1]) | |

| Record name | Bekanamycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023185 | |

| Record name | Kanamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4696-76-8 | |

| Record name | Kanamycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4696-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bekanamycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bekanamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Kanamycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bekanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEKANAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15JT14C3GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bekanamycin exert its antibacterial effect?

A1: this compound irreversibly binds to the bacterial 30S ribosomal subunit, lodging itself between 16S rRNA and S12 protein. This interaction disrupts the formation of the translational initiation complex and leads to misreading of mRNA, ultimately inhibiting protein synthesis and causing bacterial death.

Q2: Does this compound affect neuromuscular transmission?

A2: Research indicates that this compound can induce neuromuscular blockade. Studies on rat sciatic nerve-gastrocnemius muscle preparations showed that this compound exhibits neuromuscular blocking activity, similar in potency to another aminoglycoside, tobramycin. This effect was found to be reversible with the application of calcium chloride.

Q3: Can this compound impact cardiac function?

A3: Research on frog cardiac pacemaker cells suggests that this compound can influence cardiac electrical activity. Studies showed that this compound decreased action potential amplitude, overshoot, and the rate of rise in a concentration-dependent manner. This effect was attributed to the potential blockade of slow calcium currents, which are crucial for both upstroke and slow diastolic depolarization, and modulation of potassium outward currents.

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. To obtain this information, it is recommended to refer to chemical databases like PubChem or ChemSpider.

Q5: What analytical methods have been used to study this compound?

A5: Several analytical techniques have been employed in the provided research to study this compound and its effects:

- Electrophysiology: This technique was used to investigate the impact of this compound on cardiac pacemaker cells by measuring changes in action potential characteristics.

- Chromogenic Assay: This method was employed to assess the potential interference of various antibiotics, including this compound, on endotoxin detection using a Limulus reagent and a chromogenic substrate.

- Electrophoresis and Bioautography: This technique was utilized for the identification and quantification of residual aminoglycoside antibiotics, including this compound, in animal tissues.

- High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This method is mentioned as a powerful technique for separating and quantifying tobramycin and its impurities, including this compound.

- Mass Spectrometry (MS): This technique was employed to study the binding interactions and specific binding sites of aminoglycoside antibiotics, including this compound, with ribosomal RNA subdomains.

- Capillary Electrophoresis with Electrochemical Detection (CE-EC): This method was explored as a potential technique for determining the levels of aminoglycoside antibiotics, including this compound, in pharmaceutical preparations using copper electrodes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.